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molecular formula C8H3BrN2OS B1319587 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile CAS No. 55040-43-2

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile

Cat. No. B1319587
M. Wt: 255.09 g/mol
InChI Key: FIAFOJCIZMGXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199119B2

Procedure details

2-Bromo-7-cyano-4-oxo-4,5-dihydrothieno[3,2-c]-pyridine (99) (2.0 g, 7.84 mmol) was dissolved in phosphorus oxychloride (60 mL) and the resulting solution heated at reflux for 2 h. After this time the mixture was poured into ice and stirred for 1 h. The precipitated solid was filtered, washed with water and dried (50° C., P2O5, in vacuo), affording a brown solid (1.99 g). 1H NMR (300 MHz, d6-DMSO) δ 9.05 (s, 1H), 8.21 (s, 1H)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]2[S:12][C:11]([Br:13])=[CH:10][C:5]=2[C:6](=O)[NH:7][CH:8]=1)#[N:2].P(Cl)(Cl)([Cl:16])=O>>[Br:13][C:11]1[S:12][C:4]2[C:3]([C:1]#[N:2])=[CH:8][N:7]=[C:6]([Cl:16])[C:5]=2[CH:10]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C=1C2=C(C(NC1)=O)C=C(S2)Br
Name
Quantity
60 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
After this time the mixture was poured into ice
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (50° C., P2O5, in vacuo)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=2C(=NC=C(C2S1)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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